molecular formula C26H26O7 B15296226 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one

Cat. No.: B15296226
M. Wt: 450.5 g/mol
InChI Key: RWVYVBJBUNEHLP-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one is a chalcone derivative characterized by a propenone backbone (C=O-CH=CH-) linking two substituted aromatic rings. The first phenyl group (R1) features a 6-hydroxy-2,3,4-trimethoxy substitution pattern, while the second phenyl group (R2) contains a 3-methoxy-4-(phenylmethoxy) moiety. The molecular formula is C26H24O7, with a molecular weight of 448.47 g/mol.

Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H26O7/c1-29-22-14-17(11-13-21(22)33-16-18-8-6-5-7-9-18)10-12-19(27)24-20(28)15-23(30-2)25(31-3)26(24)32-4/h5-15,28H,16H2,1-4H3/b12-10+

InChI Key

RWVYVBJBUNEHLP-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Pharmacological and Physicochemical Insights

Lipophilicity and Solubility :

  • The target compound’s multiple methoxy groups increase lipophilicity compared to analogs with hydroxyl or fluorine substituents (e.g., C18H17FO4). However, the benzyloxy group in R2 may reduce aqueous solubility .
  • Compounds with hydroxyl groups (e.g., C22H22O6) exhibit higher polarity but lower metabolic stability due to susceptibility to glucuronidation .

Biological Activity :

  • Trimethoxyphenyl analogs (e.g., C19H20O4) are associated with microtubule inhibition and anticancer activity, resembling combretastatin derivatives .
  • The fluorine-substituted compound (C18H17FO4) may exhibit enhanced bioavailability and receptor binding due to fluorine’s electronegativity .

Synthetic Accessibility :

  • The target compound’s benzyloxy group requires multi-step synthesis, including protection/deprotection strategies, whereas simpler analogs (e.g., C19H20O4) are synthesized via Claisen-Schmidt condensation .

Biological Activity

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one, commonly referred to as a curcumin analogue, has garnered attention in recent years for its diverse biological activities. This compound's structure suggests potential pharmacological properties, particularly in oncology and neuroprotection.

  • Molecular Formula : C26H26O7
  • Molecular Weight : 450.48 g/mol
  • CAS Number : 1108-80-1
  • IUPAC Name : (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-en-1-one

The compound features a complex arrangement of methoxy groups and a propenone structure that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that curcumin analogues exhibit significant anticancer properties. For instance, research has shown that compounds similar to 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one can inhibit the growth of various cancer cell lines.

  • Mechanism of Action :
    • The compound acts as a microtubule-destabilizing agent, inhibiting microtubule assembly at concentrations as low as 20 μM .
    • Induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations around 1 μM .
  • Cell Line Studies :
    • In vitro studies indicate that the compound effectively reduces cell viability in multiple cancer types including breast and liver cancers .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. It has been suggested that curcumin analogues can mitigate oxidative stress and inflammation in neuronal cells.

  • Oxidative Stress Reduction :
    • The compound may reduce reactive oxygen species (ROS) levels in neuronal cells, which is crucial for protecting against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of curcumin analogues similar to this compound:

Study ReferenceFindings
Demonstrated significant inhibition of microtubule assembly and apoptosis induction in MDA-MB-231 cells.
Showed antiproliferative activity against various cancer cell lines including HepG2 and PC-3.
Reported neuroprotective effects through reduction of oxidative stress in neuronal models.

Q & A

Q. What synthetic methodologies are commonly used to prepare chalcone derivatives with multiple methoxy and aryloxy substituents?

The Claisen-Schmidt condensation is a primary method for synthesizing such compounds. For example, substituted aldehydes react with hydroxyacetophenone derivatives in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature. Substituents on the aldehyde (e.g., 3-methoxy, phenylmethoxy groups) influence reaction efficiency and regioselectivity . Reaction optimization may involve adjusting solvent polarity, base strength, or temperature to enhance yield and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this propenone derivative?

Structural confirmation relies on:

  • 1H and 13C NMR : To identify proton environments (e.g., aromatic, methoxy, and α,β-unsaturated ketone protons) and carbon types. For example, the trans-configuration of the propenone moiety is confirmed by coupling constants (J ≈ 15–16 Hz) between the α and β protons .
  • FT-IR : To detect carbonyl stretching (~1650 cm⁻¹) and hydroxyl/methoxy vibrations .
  • Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What role do methoxy and phenylmethoxy substituents play in the compound’s reactivity?

Methoxy groups act as electron-donating substituents, stabilizing aromatic rings through resonance and directing electrophilic substitution. The phenylmethoxy group introduces steric bulk, potentially affecting crystallization behavior or intermolecular interactions. These substituents also influence solubility in polar solvents (e.g., ethanol, DCM) .

Q. How are purification challenges addressed for poly-substituted chalcones?

Common methods include:

  • Column chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate isomers or byproducts.
  • Recrystallization : Ethanol or methanol are preferred due to the compound’s moderate polarity .
  • Extraction : Liquid-liquid extraction with dichloromethane (DCM) and aqueous phases to remove unreacted starting materials .

Q. What are the critical parameters for reproducible synthesis?

Key factors include:

  • Stoichiometric ratios : Excess aldehyde (1.1–1.5 equivalents) to drive the condensation reaction.
  • Temperature control : Reactions conducted at 0–25°C to minimize side reactions.
  • Base selection : NaOH or KOH in aqueous ethanol to deprotonate the acetophenone α-hydrogen .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar chalcones be resolved?

Contradictions in peak assignments (e.g., overlapping methoxy signals) are addressed by:

  • 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon interactions.
  • X-ray crystallography : Definitive structural determination, as seen in studies of analogous compounds with resolved bond lengths and angles .
  • Comparative analysis : Benchmarking against literature data for chalcones with analogous substitution patterns .

Q. What strategies optimize regioselectivity in propenone formation?

Regioselectivity is influenced by:

  • Substituent positioning : Electron-donating groups (e.g., 4-methoxy) on the aldehyde enhance electrophilicity at the carbonyl carbon.
  • Steric effects : Bulky groups (e.g., phenylmethoxy) may favor trans-configuration to minimize steric clash. Computational modeling (DFT) can predict favored tautomers or transition states .

Q. How do experimental design limitations impact data interpretation in stability studies?

Limitations include:

  • Sample degradation : Prolonged reaction times or elevated temperatures may degrade sensitive groups (e.g., hydroxyl or methoxy). Stabilization via inert atmospheres (N2) or cooling (e.g., –85°C for sensitive intermediates) is critical .
  • Matrix variability : Homogenizing samples and controlling humidity during crystallography prevents artifacts in structural data .

Q. What analytical approaches validate the compound’s bioactivity in mechanistic studies?

Advanced methods include:

  • Molecular docking : To predict interactions with biological targets (e.g., enzymes or receptors).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinities.
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites in biological matrices .

Q. How are reaction yields improved for large-scale synthesis?

Scale-up challenges are mitigated by:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance condensation efficiency.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions.
  • In-line monitoring : UV-Vis or FT-IR probes track reaction progress in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.